Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride
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Overview
Description
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride is a synthetic organic compound that belongs to the thiazolidine class of heterocyclic compounds It features a thiazolidine ring, which is a five-membered ring containing both sulfur and nitrogen atoms
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride typically involves the following steps:
Formation of the Thiazolidine Ring: The thiazolidine ring can be synthesized by the reaction of cysteamine with an aldehyde or ketone under acidic conditions.
Introduction of the 5-chloro-2-pyridyloxyethyl Group: This step involves the nucleophilic substitution reaction where the thiazolidine ring is reacted with 5-chloro-2-pyridyloxyethyl chloride in the presence of a base such as sodium hydroxide or potassium carbonate.
Industrial Production Methods
Industrial production of this compound may involve large-scale batch or continuous flow processes. The key steps include:
Raw Material Preparation: Ensuring the purity and availability of cysteamine, aldehyde or ketone, and 5-chloro-2-pyridyloxyethyl chloride.
Reaction Optimization: Optimizing reaction conditions such as temperature, pressure, and solvent to maximize yield and minimize by-products.
Purification: Using techniques such as crystallization, distillation, or chromatography to purify the final product.
Chemical Reactions Analysis
Types of Reactions
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride can undergo various chemical reactions, including:
Oxidation: The thiazolidine ring can be oxidized to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form the corresponding thiazolidine derivatives.
Substitution: The 5-chloro group can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid can be used under mild conditions.
Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced thiazolidine derivatives.
Substitution: Substituted thiazolidine derivatives with various functional groups.
Scientific Research Applications
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Agrochemicals: The compound can be used in the development of pesticides and herbicides due to its biological activity.
Biological Studies: It serves as a probe in biochemical assays to study enzyme activity and protein interactions.
Material Science: The compound can be used in the synthesis of novel materials with unique properties.
Mechanism of Action
The mechanism of action of Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride involves its interaction with specific molecular targets. The thiazolidine ring can interact with enzymes or receptors, leading to modulation of their activity. The 5-chloro-2-pyridyloxyethyl group enhances the compound’s binding affinity and specificity towards its targets. The exact molecular pathways involved depend on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- Thiazolidine, 3-(2-(5-bromo-2-pyridyloxy)ethyl)-, hydrochloride
- Thiazolidine, 3-(2-(5-fluoro-2-pyridyloxy)ethyl)-, hydrochloride
- Thiazolidine, 3-(2-(5-methyl-2-pyridyloxy)ethyl)-, hydrochloride
Uniqueness
Thiazolidine, 3-(2-(5-chloro-2-pyridyloxy)ethyl)-, hydrochloride is unique due to the presence of the 5-chloro-2-pyridyloxyethyl group, which imparts distinct chemical and biological properties. This functional group enhances the compound’s reactivity and binding affinity, making it a valuable molecule in various scientific and industrial applications.
Properties
CAS No. |
41287-73-4 |
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Molecular Formula |
C10H14Cl2N2OS |
Molecular Weight |
281.20 g/mol |
IUPAC Name |
3-[2-(5-chloropyridin-2-yl)oxyethyl]-1,3-thiazolidine;hydrochloride |
InChI |
InChI=1S/C10H13ClN2OS.ClH/c11-9-1-2-10(12-7-9)14-5-3-13-4-6-15-8-13;/h1-2,7H,3-6,8H2;1H |
InChI Key |
PXECXIZFANFWIN-UHFFFAOYSA-N |
Canonical SMILES |
C1CSCN1CCOC2=NC=C(C=C2)Cl.Cl |
Origin of Product |
United States |
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